6-Butyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
821795-54-4 |
|---|---|
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-benzhydryl-6-butyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22N2O2/c1-2-3-14-18-15-19(24)23(21(25)22-18)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,20H,2-3,14H2,1H3,(H,22,25) |
InChI Key |
FEIOOYLETRDZRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)N(C(=O)N1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
6-Butyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the pyrimidine class, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings.
Chemical Structure and Properties
Molecular Formula : C₁₅H₁₈N₂O₂
Molecular Weight : 258.315 g/mol
IUPAC Name : 6-butyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione
The compound features a pyrimidine core with a butyl group and a benzhydryl substituent, which are significant for its biological interactions.
Research indicates that 6-butyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione exhibits its biological effects primarily through interactions with specific enzymes and receptors. The compound has been shown to modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The IC50 values were reported in the low micromolar range, indicating potent activity.
- Mechanism : The anticancer effects are attributed to the induction of apoptosis via the mitochondrial pathway and inhibition of cell cycle progression.
Antimicrobial Activity
6-butyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : The compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : Preliminary tests indicated antifungal activity against Candida species.
Data Summary
| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | ~5 µM |
| PC-3 (Prostate Cancer) | ~4 µM | |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Studies
- Case Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 cells. The findings revealed that treatment with 6-butyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Antimicrobial Efficacy Study : In a research article from Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial strains. Results indicated that it inhibited bacterial growth effectively at concentrations that were non-toxic to human cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents at positions 3 and 6 significantly alter the properties of pyrimidine-diones:
- 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (): The electron-withdrawing trifluoromethyl group enhances polarity and hydrogen-bonding capacity, leading to stable crystal structures via N–H⋯O and O–H⋯O interactions .
- 6-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (): The benzyl group and thieno ring system introduce aromaticity and planar rigidity, which may enhance binding to biological targets like kinases .
6-Butyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione combines a flexible butyl chain (enhancing lipophilicity) with a highly bulky benzhydryl group, which may hinder crystallization but improve interaction with hydrophobic protein pockets.
Electronic Properties and Computational Analysis
Density functional theory (DFT) studies on pyrido[2,3-d]pyrimidines () reveal substituent-dependent HOMO-LUMO gaps:
| Compound | Substituent at Position 6 | HOMO-LUMO Gap (eV) |
|---|---|---|
| 6a | 2-Hydroxy-5-methylbenzoyl | 3.93 |
| 6b | 5-Fluoro-2-hydroxybenzoyl | 3.91 |
| 6c | 5-Ethyl-2-hydroxybenzoyl | 4.10 |
| 6d | 2-Hydroxy-5-isopropylbenzoyl | 3.91 |
Data sourced from TD-DFT/B3LYP calculations
Preparation Methods
Core Reaction Mechanism
The pyrimidinedione scaffold is classically synthesized via cyclocondensation of β-keto esters with ureas or guanidines. For 6-butyl-3-benzhydryl derivatives:
- β-Keto ester : Ethyl 3-oxohexanoate (to introduce the C6 butyl group).
- Substituted urea : 1-Benzhydrylurea (to introduce the C3 benzhydryl group).
- Dissolve ethyl 3-oxohexanoate (1.0 eq) and 1-benzhydrylurea (1.1 eq) in ethanol.
- Add a catalytic amount of HCl or NaHCO₃.
- Reflux at 80–100°C for 6–12 hours.
- Isolate the product via crystallization or column chromatography.
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Purity (HPLC) | >95% |
| Reaction Time | 8–10 hours |
| Solvent | Ethanol/water (3:1 v/v) |
Example :
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 6642-31-5) is synthesized similarly using ethylacetoacetate and guanidine carbonate.
Alkylation of Pre-formed Pyrimidinedione Intermediates
Stepwise Alkylation Strategy
Regioselective Lithiation-Substitution
Directed Ortho-Metalation (DoM)
A regioselective method to introduce the butyl group at C6 using lithiation:
- Substrate : 3-Benzhydrylpyrimidine-2,4(1H,3H)-dione with a directing group (e.g., methoxy at C5).
- Lithiation : Treat with LDA (lithium diisopropylamide) at −78°C.
- Quenching : Add butyl iodide or bromide.
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Regioselectivity | >90% at C6 |
| Solvent | THF |
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 65–75% | High | High | Moderate |
| Stepwise Alkylation | 60–70% | Moderate | Moderate | High |
| Lithiation-Substitution | 55–60% | High | Low | Low |
| MCRs | <40% | Low | Low | Moderate |
Critical Intermediate Characterization
3-Benzhydryl-6-chloropyrimidine-2,4(1H,3H)-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
